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Acetophenone-(phenyl-d5)

Cat. No.: B130792
CAS No.: 28077-64-7
M. Wt: 125.18 g/mol
InChI Key: KWOLFJPFCHCOCG-VIQYUKPQSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Sciences

Deuterium labeling is a powerful technique in scientific research, offering insights into chemical and biological processes. symeres.comclearsynth.com By replacing hydrogen with deuterium, researchers can track molecules and study reaction mechanisms without significantly altering the molecule's chemical properties. clearsynth.comwikipedia.org

Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which has a different mass. numberanalytics.com This technique is widely used in vibrational spectroscopy to identify the vibrational modes of a molecule. nih.govlibretexts.org The change in mass affects the vibrational frequencies, providing a way to probe molecular structure and dynamics. nih.govrsc.org This method is a powerful tool for identifying point defects in materials and for characterizing their structure and properties. rsc.orgaps.org

Deuterium labeling is instrumental in elucidating reaction mechanisms through the kinetic isotope effect (KIE). symeres.comnumberanalytics.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. numberanalytics.comscielo.org.mx By measuring the KIE, researchers can gain insights into the transition state of a reaction and determine which bonds are broken or formed in the rate-determining step. numberanalytics.comscispace.com This information is crucial for understanding and optimizing chemical reactions.

In biochemistry and medicine, deuterium-labeled compounds are used to trace the metabolic fate of molecules in living organisms. symeres.comsimsonpharma.com By introducing a deuterated compound, researchers can follow its absorption, distribution, metabolism, and excretion. simsonpharma.comclearsynth.com This technique, often coupled with mass spectrometry or NMR spectroscopy, allows for the detailed mapping of metabolic pathways and the study of how various compounds are processed in the body. clearsynth.comnih.govcreative-proteomics.com Deuterium from heavy water (D2O) can be incorporated into various biomolecules, enabling the study of their biosynthesis and turnover. nih.govnih.govresearchgate.net

Deuterated compounds, including Acetophenone-2',3',4',5',6'-d5, serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). chemicalbook.comscielo.org.mxresearchgate.net In this method, a known amount of the deuterated standard is added to a sample. scispace.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar effects during sample preparation and analysis. researchgate.netscispace.com However, it can be distinguished from the non-labeled compound by its higher mass in the mass spectrometer. researchgate.net This allows for precise and accurate quantification of the analyte, correcting for any loss or variability during the analytical process. scispace.comd-nb.info

Overview of Acetophenone (B1666503) and its Derivatives in Research

Acetophenone is a versatile aromatic ketone with a wide range of applications in both academic research and industry. sigmaaldrich.commdpi.com

Acetophenone is a key ingredient in the fragrance industry, used in perfumes, soaps, and lotions for its sweet, floral scent. consolidated-chemical.comnih.gov It also serves as a flavoring agent in some foods and beverages. consolidated-chemical.comepa.gov In the chemical industry, acetophenone is an important intermediate for the synthesis of various organic compounds, including pharmaceuticals, resins, and polymers. consolidated-chemical.comnih.govepa.gov It is used in the production of some anti-inflammatory and anticonvulsant drugs. consolidated-chemical.com Furthermore, acetophenone and its derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds and are considered ideal for multicomponent reactions. nih.govresearchgate.net

Compound Information Table

Compound NameOther Names
AcetophenonePhenyl methyl ketone, Methyl phenyl ketone
Acetophenone-2',3',4',5',6'-d5Acetophenone-(phenyl-d5)
2-chloroacetophenone
2-bromoacetophenone
3-nitroacetophenone
Apocynin
Paeonol
Zolpidem
Cinacalcet
Oxiconazole

Biological Activities of Acetophenone Derivatives

Acetophenone derivatives, a broad class of naturally occurring phenolic compounds, are found in numerous plant families and fungi. nih.govkib.ac.cnresearchgate.net Research has identified a wide spectrum of pharmacological activities associated with these compounds, making them a subject of interest for potential therapeutic applications. nih.govkib.ac.cnontosight.ai These activities are diverse and include antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govkib.ac.cnresearchgate.net For example, some acetophenone derivatives have shown the ability to neutralize free radicals, suggesting potential in protecting against oxidative stress-related cell damage. ontosight.ai Their effectiveness against certain bacteria and fungi indicates they could be used to develop new antimicrobial agents. ontosight.ai Furthermore, certain derivatives are being explored as precursors for drug production due to their favorable anti-inflammatory characteristics. researchgate.net A 2024 review reported on 252 different acetophenone derivatives, highlighting the breadth of research in this area. nih.govkib.ac.cn

Reported Biological Activities of Acetophenone Derivatives

Biological ActivityDescriptionSource Citation
AntimicrobialEffective against certain bacteria and fungi. nih.govkib.ac.cnontosight.ai nih.govkib.ac.cnontosight.ai
AntioxidantCapable of neutralizing free radicals, which can protect against cellular damage. nih.govkib.ac.cnontosight.ai nih.govkib.ac.cnontosight.ai
Anti-inflammatorySome derivatives exhibit anti-inflammatory properties, potentially useful for treating inflammation-related disorders. researchgate.netontosight.ai researchgate.netontosight.ai
CytotoxicityShows toxic activity against certain cancer cell lines, such as HeLa, P-388, and MCF-7 cells. nih.govkib.ac.cnresearchgate.net nih.govkib.ac.cnresearchgate.net
AntimalarialActivity against malaria parasites has been reported. nih.govkib.ac.cnresearchgate.net nih.govkib.ac.cnresearchgate.net
AntityrosinaseInhibits tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govkib.ac.cnresearchgate.net nih.govkib.ac.cnresearchgate.net
Acetylcholinesterase (AChE) InhibitionCertain hydrazone derivatives of acetophenone have shown potent inhibitory activity against the AChE enzyme, suggesting potential applications in neurodegenerative disease research. bohrium.com bohrium.com

Importance of Deuterated Acetophenone Analogs

Deuterium-labeled compounds, such as Acetophenone-2',3',4',5',6'-d5, are pivotal in many areas of science, including life sciences and physical organic chemistry. researchgate.net The substitution of hydrogen with deuterium has gained significant attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.commedchemexpress.com This is due to the "deuterium isotope effect," where the heavier deuterium atom can lead to a reduction in metabolic degradation rates in some cases.

Deuterated acetophenone analogs serve several key functions in research:

Internal Standards: A primary application is as an internal standard for quantifying the non-labeled compound in biological samples via mass spectrometry. clearsynth.comchemicalbook.comguidechem.com The mass difference allows for clear differentiation between the standard and the analyte.

Mechanistic Studies: They are used as tracers to understand the pathways and intermediates involved in chemical reactions. cymitquimica.com For instance, deuterated acetophenone has been used in transfer hydrogenation experiments to elucidate reaction mechanisms. researchgate.net

Metabolic and Pharmacokinetic Studies: In biology and medicine, these analogs are employed to trace the absorption, distribution, transformation, and excretion of compounds within biological systems. medchemexpress.commedchemexpress.com

Olfactory Research: The difference between deuterated and non-deuterated acetophenone has been a subject of study in olfactory research to test theories of how smell is perceived. plos.org While human panelists could not distinguish between acetophenone and its fully deuterated analog (acetophenone-d8), other research has shown that insects like fruit flies can discriminate between the isotopic odorants. plos.org

Applications of Deuterated Acetophenone Analogs in Research

Application AreaSpecific UseSource Citation
Analytical ChemistryUsed as an internal standard for the quantification of Acetophenone by GC- or LC-mass spectrometry. clearsynth.comchemicalbook.comguidechem.com clearsynth.comchemicalbook.comguidechem.com
Medicinal Chemistry / PharmacologyEmployed in pharmacokinetic studies to understand drug metabolism (absorption, distribution, excretion). medchemexpress.commedchemexpress.com Key reagent in the preparation of deuterated drugs. clearsynth.com medchemexpress.commedchemexpress.comclearsynth.com
Chemical ResearchUsed as a tracer in reaction mechanism studies. cymitquimica.com Serves as a solvent or standard in NMR spectroscopy. clearsynth.com clearsynth.comcymitquimica.com
NeuroscienceUtilized in olfactory recognition studies to investigate the validity of the vibrational theory of olfaction. plos.org plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O B130792 Acetophenone-(phenyl-d5) CAS No. 28077-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466417
Record name Acetophenone-2',3',4',5',6'-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28077-64-7
Record name Acetophenone-2',3',4',5',6'-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28077-64-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Enrichment Methodologies for Acetophenone 2 ,3 ,4 ,5 ,6 D5

Strategies for Deuterium (B1214612) Incorporation

Site-Specific Deuteration Techniques

Site-selective deuteration is essential for producing Acetophenone-2',3',4',5',6'-d5. One common approach involves using a starting material that is already deuterated, such as benzene-d6 (B120219). guidechem.com The synthesis can proceed through a Friedel-Crafts acylation of benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method directly introduces the acetyl group onto the deuterated phenyl ring.

Another strategy involves hydrogen isotope exchange (HIE) reactions, which are powerful for selectively replacing hydrogen with deuterium. snnu.edu.cn Various catalysts, often based on transition metals like iridium or ruthenium, can facilitate the ortho-selective deuteration of aromatic ketones. snnu.edu.cnresearchgate.net By choosing the appropriate catalyst and reaction conditions, it is possible to direct the deuterium exchange to the desired positions on the aromatic ring. For instance, iridium complexes have been shown to be effective for the ortho-deuteration of acetophenone (B1666503). acs.org

A deconstructive approach offers another pathway where a ketone can be used as a traceless activating group to facilitate site-specific deuteration at various positions, including the aromatic ring. nih.gov

Superacid-Catalyzed α-Deuteration of Ketones with D2O

While this section title refers to α-deuteration (at the methyl group adjacent to the carbonyl), the principles of using superacids can be relevant to deuteration in general. A recently developed protocol utilizes a superacid generated in situ from a pre-catalyst like [Ph3C]+[B(C6F5)4]− and D2O. rsc.orgnih.govrsc.orgrsc.org This method has shown high efficiency for the α-deuteration of a broad range of ketones, achieving up to 99% deuterium incorporation. rsc.orgnih.gov The process involves the protonation (or in this case, deuteration) of the ketone's carbonyl oxygen by the superacid, which facilitates the tautomerization to an enol intermediate. rsc.org This enol can then tautomerize back to the keto form, incorporating deuterium at the α-position. rsc.org While this specific method targets the α-position, superacid catalysis is a powerful tool in isotopic labeling and could potentially be adapted for aromatic deuteration under different conditions or with different substrates. nih.gov

Other Deuteration Protocols for Acetophenone Derivatives

Various other methods exist for the deuteration of acetophenone and its derivatives. Ruthenium-catalyzed HIE reactions using D2O as the deuterium source have been developed for the selective deuteration of aromatic carbonyl compounds. researchgate.netnih.gov By using a transient directing group, which is formed in situ from an amine additive, it is possible to achieve high levels of deuteration at the ortho-positions of the aromatic ring, as well as at the α-carbonyl position. researchgate.netresearchgate.net The choice of additives and reaction conditions can control the selectivity, allowing for either combined ortho- and α-deuteration or exclusive α-deuteration. uni-rostock.de

Organocatalytic methods also provide a metal-free alternative for deuteration. researchgate.net For instance, certain organic bases can catalyze the H/D exchange at the α-C-H bonds of ketones using D2O as the deuterium source, achieving high deuterium incorporation under mild conditions. researchgate.net

Isotopic Purity and Characterization

After synthesis, it is critical to verify the isotopic purity and confirm the correct placement of the deuterium atoms in the Acetophenone-2',3',4',5',6'-d5 molecule.

Assessment of Deuterium Atom % Enrichment

The isotopic enrichment, or the percentage of deuterium atoms at the specified positions, is a key quality parameter. For Acetophenone-2',3',4',5',6'-d5, commercial suppliers often specify an atom % D of 98% or higher. isotope.comcdnisotopes.comscientificlabs.comcymitquimica.com This high level of enrichment is necessary for its effective use as an internal standard.

The determination of deuterium incorporation is typically performed using spectroscopic methods. Mass spectrometry (MS) is a primary tool for this assessment. The molecular weight of unlabeled acetophenone is 120.15 g/mol , while the fully d5-labeled version has a molecular weight of approximately 125.18 g/mol . isotope.comcdnisotopes.com By analyzing the mass spectrum, the relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms can be used to calculate the average isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also used to determine the degree of deuteration. researchgate.net By comparing the integration of the signals from the remaining protons on the aromatic ring to a non-deuterated internal standard or the methyl protons, the extent of deuterium incorporation can be calculated. researchgate.net

Spectroscopic Verification of Deuteration

Spectroscopic techniques are essential for confirming the structure of the synthesized Acetophenone-2',3',4',5',6'-d5 and verifying that deuteration has occurred at the intended phenyl positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of fully deuterated Acetophenone-2',3',4',5',6'-d5, the multiplet corresponding to the phenyl protons (typically found around 7.4-7.9 ppm in unlabeled acetophenone) will be significantly diminished or absent. The only major signal will be a singlet for the methyl protons around 2.6 ppm. The absence of the aromatic signals is a strong confirmation of successful deuteration on the ring.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum would show signals in the aromatic region, confirming the presence and chemical environment of the deuterium atoms on the phenyl ring.

¹³C NMR: The carbon signals of the deuterated phenyl ring will show coupling to deuterium (C-D coupling), which can be observed as multiplets, and the signals may be shifted slightly compared to the unlabeled compound.

Mass Spectrometry (MS): As mentioned earlier, MS is used to confirm the molecular weight of the deuterated compound. epa.gov The mass spectrum will show a molecular ion peak (M+) at m/z 125, corresponding to the C8H3D5O formula. guidechem.com This is a clear indication of the incorporation of five deuterium atoms. Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence of deuteration. The C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹) will be replaced by C-D stretching vibrations, which occur at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. The characteristic C=O stretch of the ketone will remain around 1685 cm⁻¹.

Spectroscopic Investigations of Acetophenone 2 ,3 ,4 ,5 ,6 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Acetophenone-2',3',4',5',6'-d5. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can confirm the successful incorporation of deuterium (B1214612) and provide insights into the molecular environment.

Proton NMR (¹H NMR) spectroscopy is a primary method for verifying the deuteration of the phenyl ring in acetophenone (B1666503). In an unlabeled acetophenone molecule, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.4–8.0 ppm, integrating to five protons. studyraid.com The methyl group protons (–COCH₃) resonate as a sharp singlet further upfield, usually around δ 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. studyraid.com

Upon deuteration of the aromatic ring to form Acetophenone-2',3',4',5',6'-d5, a significant change is observed in the ¹H NMR spectrum. The multiplet corresponding to the phenyl protons (at positions 2', 3', 4', 5', and 6') is expected to be significantly diminished or completely absent. The only prominent signal remaining would be the singlet for the three protons of the methyl group. The disappearance of the aromatic signals serves as direct evidence for the successful substitution of hydrogen atoms with deuterium on the phenyl ring. The percentage of deuterium incorporation can be quantified by comparing the integral of any residual aromatic proton signals to the integral of the non-deuterated methyl group signal. rsc.org

Table 1: Comparison of ¹H NMR Spectral Data for Acetophenone and Acetophenone-2',3',4',5',6'-d5.
Proton EnvironmentAcetophenone Chemical Shift (δ, ppm)Acetophenone-2',3',4',5',6'-d5 Expected Chemical Shift (δ, ppm)Splitting PatternIntegration
Aromatic Protons (C₆H₅)~7.4 - 8.0Absent or significantly reducedMultiplet5H (unlabeled) → ~0H (deuterated)
Methyl Protons (CH₃)~2.6~2.6Singlet3H

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. In unlabeled acetophenone, the carbonyl carbon (C=O) shows a characteristic signal in the highly deshielded region of the spectrum, typically around 198 ppm. rsc.org The aromatic carbons produce a set of signals between approximately 128 ppm and 137 ppm. studyraid.comrsc.org The methyl carbon (–CH₃) appears at a much higher field, around 26-29 ppm. studyraid.comrsc.org

For Acetophenone-2',3',4',5',6'-d5, the ¹³C NMR spectrum offers further confirmation of deuteration. The signals for the deuterated aromatic carbons will exhibit coupling to the deuterium nuclei (¹³C-¹H coupling is typically removed by broadband decoupling, but ¹³C-²H coupling remains). Deuterium has a nuclear spin of I=1, which causes the signals of the directly attached carbons to split into multiplets (typically a 1:1:1 triplet for a CD group). oregonstate.edu This C-D coupling pattern is a definitive indicator of deuteration at specific carbon atoms. rsc.org Furthermore, the chemical shifts of the deuterated carbons may experience a slight upfield shift, known as an isotopic shift. The signals for the carbonyl and methyl carbons remain largely unaffected, serving as useful internal references.

Table 2: Typical ¹³C NMR Chemical Shifts for Acetophenone and Expected Observations for Acetophenone-2',3',4',5',6'-d5.
Carbon EnvironmentAcetophenone Chemical Shift (δ, ppm)Expected Observations for Acetophenone-2',3',4',5',6'-d5
Carbonyl (C=O)~198Largely unchanged, singlet
Aromatic (C-ipso)~137Splitting due to C-D coupling, potential isotopic shift
Aromatic (C-ortho, C-meta, C-para)~128 - 133Splitting into multiplets (e.g., triplets) due to C-D coupling, potential isotopic shifts
Methyl (CH₃)~26Largely unchanged, singlet

Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei. Since the natural abundance of deuterium is very low, a ²H NMR spectrum of an unenriched compound will show no significant signals. For Acetophenone-2',3',4',5',6'-d5, however, this technique provides direct and unambiguous evidence of isotopic labeling.

The ²H NMR spectrum would display signals in the aromatic region, corresponding to the chemical environments of the deuterium atoms on the phenyl ring. The chemical shifts in ²H NMR are identical to those in ¹H NMR, so the signals would be expected in the δ 7.4–8.0 ppm range. This analysis confirms not only the presence of deuterium but also its location on the aromatic ring, distinguishing it from potential deuteration at the methyl position. sigmaaldrich.com The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites if they are magnetically inequivalent.

The introduction of deuterium in place of hydrogen can be a powerful tool in more advanced NMR studies aimed at understanding the conformation and dynamics of molecules. While specific studies on Acetophenone-2',3',4',5',6'-d5 are not prevalent, the principles apply broadly.

Isotopic labeling simplifies complex ¹H NMR spectra by removing specific signals, which can help in assigning the remaining proton resonances. In conformational studies, techniques like the Nuclear Overhauser Effect (NOE) rely on the spatial proximity of protons. Replacing specific protons with deuterium eliminates their NOE interactions, which can help to map the three-dimensional structure of the molecule by identifying which protons are close to each other.

In studies of molecular dynamics, the replacement of a proton with a deuteron (B1233211) alters the relaxation properties of nearby nuclei. The quadrupolar nature of the deuterium nucleus provides a different relaxation mechanism compared to the dipolar mechanism of protons. By measuring and comparing the relaxation times (T1 and T2) of carbons in both the deuterated and non-deuterated analogs, researchers can gain insights into the rates and types of molecular motion, such as ring flips or rotations of substituent groups.

Vibrational Spectroscopy (IR and Raman) of Acetophenone-2',3',4',5',6'-d5

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to changes in mass, making them well-suited for studying isotopically substituted compounds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of unlabeled acetophenone displays several characteristic absorption bands. nih.govresearchgate.net The most prominent of these is the strong C=O (carbonyl) stretching vibration, which typically appears around 1685 cm⁻¹. youtube.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. youtube.com The C-H bending vibrations (both in-plane and out-of-plane) of the phenyl group also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

In Acetophenone-2',3',4',5',6'-d5, the substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies. According to Hooke's Law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, bonds involving deuterium will vibrate at lower frequencies than the corresponding bonds involving hydrogen. libretexts.org

The most significant changes in the IR spectrum of Acetophenone-2',3',4',5',6'-d5 compared to its non-deuterated counterpart are:

C-D Stretching: The aromatic C-H stretching bands above 3000 cm⁻¹ will be replaced by C-D stretching bands at a significantly lower frequency, typically in the range of 2200-2300 cm⁻¹.

C-D Bending: The C-H bending modes in the fingerprint region will be replaced by C-D bending modes, also at lower wavenumbers.

These predictable shifts provide clear spectroscopic evidence for the deuteration of the aromatic ring. libretexts.org

Table 3: Key IR Absorption Bands for Acetophenone and Expected Shifts for Acetophenone-2',3',4',5',6'-d5.
Vibrational ModeAcetophenone Approx. Wavenumber (cm⁻¹)Acetophenone-2',3',4',5',6'-d5 Expected Approx. Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100AbsentMedium-Weak
Aromatic C-D StretchAbsent~2200 - 2300Medium-Weak
Carbonyl C=O Stretch~1685~1685 (minor shift possible)Strong
Aromatic C=C Stretch~1450 - 1600~1450 - 1600 (minor shifts possible)Medium-Strong
Aromatic C-H BendingVarious bands < 1500AbsentMedium-Strong
Aromatic C-D BendingAbsentVarious bands at lower frequenciesMedium-Strong

Raman Spectroscopy Applications

Raman spectroscopy, a technique sensitive to molecular vibrations, finds valuable applications in the study of deuterated compounds like Acetophenone-2',3',4',5',6'-d5. nih.gov The carbon-deuterium (C-D) stretching vibrations appear in a region of the Raman spectrum (around 2100-2300 cm⁻¹) that is typically free from signals of endogenous biomolecules, known as the "cell-silent region". cardiff.ac.uknih.gov This property makes deuterated compounds excellent Raman probes for imaging and tracking in biological systems. nih.gov

Applications of Raman spectroscopy for Acetophenone-2',3',4',5',6'-d5 and similar deuterated molecules include:

Chemical Imaging: The distinct C-D vibrational bands can be used to map the distribution of the labeled compound within a complex matrix, such as cells or tissues, without interference from other molecules. nih.gov

Metabolic Probing: By incorporating deuterated precursors, metabolic activities within cells can be monitored by observing the appearance and transformation of C-D bonds in various biomolecules. nih.gov

Structural Studies: The vibrational modes observed in the Raman spectrum of acetophenone, such as the characteristic C=O stretching and phenyl ring breathing modes, are influenced by deuteration. ias.ac.inias.ac.in Analysis of these spectral shifts provides detailed information about the molecular structure and intermolecular interactions. ias.ac.in For instance, the ring breathing and stretching vibrations in acetophenone show significant enhancement in Surface-Enhanced Raman Scattering (SERS) studies, which can be further modulated by deuteration. ias.ac.in

Effects of Deuteration on Vibrational Frequencies

The replacement of the five phenyl hydrogens with deuterium in Acetophenone-2',3',4',5',6'-d5 has a predictable and well-understood effect on its vibrational frequencies. This phenomenon, known as the isotopic shift, is a direct consequence of the increased mass of deuterium compared to protium (B1232500) (hydrogen-1).

According to the harmonic oscillator model, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms.

ν ∝ √(k/μ)

When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass of the C-D bond is greater than that of the C-H bond. Since the force constant (which relates to bond strength) is largely unaffected by isotopic substitution, the vibrational frequency of the C-D modes will be lower than the corresponding C-H modes. nih.gov

Key effects observed in the vibrational spectrum of Acetophenone-2',3',4',5',6'-d5 include:

C-D Stretching Modes: The C-H stretching vibrations of the aromatic ring, typically found in the 3000-3100 cm⁻¹ region, are shifted to approximately 2200-2300 cm⁻¹ for the C-D stretches. researchgate.net

In-plane and Out-of-plane Bending Modes: The C-H in-plane and out-of-plane bending vibrations also experience a significant red-shift (shift to lower wavenumber) upon deuteration. For example, C-H bending modes in acetophenone are observed at frequencies like 1027, 1162, and 1268 cm⁻¹. ias.ac.in These are expected to shift to lower frequencies in the deuterated analogue.

This isotopic effect is not confined to the vibrations directly involving the substituted atoms but can also induce smaller shifts in other parts of the molecule, such as the carbonyl (C=O) stretch, due to changes in vibrational coupling. The following table illustrates typical frequency shifts for key vibrational modes upon deuteration of an aromatic ring.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)Approximate Shift Ratio (νH/νD)
Aromatic C-H/C-D Stretch3000 - 31002200 - 2300~1.35
Aromatic C-H/C-D In-plane Bend1000 - 1300750 - 950~1.3
Aromatic C-H/C-D Out-of-plane Bend650 - 1000500 - 750~1.3

Normal Coordinate Analysis and Force Field Calculations

Normal coordinate analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. researchgate.net It involves solving the vibrational secular equation, which relates the vibrational frequencies to the molecular geometry, atomic masses, and the force field of the molecule. The force field consists of a set of force constants that define the potential energy of the molecule as a function of its atomic coordinates. wikipedia.org

For Acetophenone-2',3',4',5',6'-d5, NCA and force field calculations are crucial for:

Vibrational Assignment: Accurately assigning the observed bands in the infrared and Raman spectra to specific normal modes of vibration. The calculated frequencies for both the deuterated and non-deuterated species can be compared with experimental data to validate the assignments. iaea.org

Force Field Refinement: The experimental frequencies of isotopologues like Acetophenone-d5 provide additional data points that are used to refine the molecular force field. researchgate.net A well-refined force field can accurately predict the vibrational spectra of related molecules.

Understanding Vibrational Coupling: These calculations reveal the extent to which different vibrational modes are coupled. Deuteration can alter these couplings, leading to changes in the intensity and position of spectral bands that are not directly involved in the isotopic substitution.

The process typically involves:

Defining a Molecular Geometry: An optimized molecular geometry is obtained, usually from quantum chemical calculations (e.g., Density Functional Theory, DFT).

Calculating the Force Field: An initial force field is calculated quantum mechanically. nih.gov

Solving the Vibrational Problem: The normal modes and their corresponding frequencies are calculated for both the parent molecule and its deuterated isotopologue.

Scaling the Force Field: The calculated frequencies are often systematically higher than experimental ones. To improve agreement, the force constants are scaled using empirical scale factors. The data from Acetophenone-d5 helps in developing a more robust and transferable set of scale factors.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Acetophenone-2',3',4',5',6'-d5 is widely used in MS-based applications, primarily due to its properties as a stable isotope-labeled internal standard.

Quantitative Analysis using Acetophenone-2',3',4',5',6'-d5 as Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls to correct for variations during sample processing and analysis. nebiolab.com Stable isotope-labeled (SIL) compounds, such as Acetophenone-d5, are considered the gold standard for internal standards in LC-MS assays. scispace.comnih.gov

The ideal IS should have physicochemical properties nearly identical to the analyte of interest. scispace.com Acetophenone-d5 serves as an excellent IS for the quantification of native acetophenone because:

Co-elution: It has almost the same chromatographic retention time as the non-labeled analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) during ionization. bevital.no

Similar Ionization Efficiency: Its ionization behavior in the mass spectrometer source is virtually identical to that of acetophenone.

Mass Difference: It is easily distinguished from the analyte by its higher mass (a difference of 5 Da), allowing for simultaneous detection without signal overlap.

The use of Acetophenone-d5 as an IS significantly improves the accuracy, precision, and robustness of quantitative methods by compensating for variability in sample preparation steps (e.g., extraction recovery), injection volume, and instrument response. nih.gov

Mechanistic Studies utilizing MS for Tracing Pathways

The isotopic labels in Acetophenone-d5 serve as powerful tracers for elucidating chemical reaction mechanisms and molecular fragmentation pathways in mass spectrometry. msu.edu By tracking the deuterium atoms, researchers can determine the origin of atoms in fragment ions and understand the rearrangement processes that occur upon ionization and dissociation.

A key example is the study of the photodissociation dynamics of acetophenone. msu.edu When acetophenone is ionized, it undergoes fragmentation to produce characteristic ions, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). By analyzing the mass spectra of Acetophenone-d5, researchers can confirm these assignments and investigate the underlying mechanisms.

Parent Ionm/z (H5)m/z (D5)Fragment Ionm/z (H5)m/z (D5)Inferred Loss
Acetophenone120125Benzoyl cation105110•CH₃
Benzoyl cation105110Phenyl cation7782CO

Data derived from fragmentation principles.

Time-resolved pump-probe experiments combined with mass spectrometry on acetophenone and its deuterated derivatives have been used to explore the dynamics of fragmentation on femtosecond timescales. msu.edu These studies reveal how energy flows through the molecule after ionization and leads to bond cleavage, providing insights into complex ladder-climbing and ladder-switching ionization and dissociation pathways. msu.edusemanticscholar.org

LC-MS/MS and GC-MS/MS Methodologies for Isotope-Labeled Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the benchmark techniques for highly selective and sensitive quantitative analysis. nih.gov The use of SIL internal standards like Acetophenone-d5 is integral to these methodologies. mdpi.com

In a typical LC-MS/MS or GC-MS/MS experiment, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering:

Q1 (First Quadrupole): Selects the precursor ion (the molecular ion or a protonated/adducted form) of both the analyte and the internal standard. For acetophenone, this would be m/z 120, and for Acetophenone-d5, m/z 125.

Q2 (Collision Cell): The selected precursor ions are fragmented by collision-induced dissociation (CID) with an inert gas.

Q3 (Third Quadrupole): Selects specific, characteristic product ions for detection.

This process creates highly specific "transitions" (precursor ion → product ion) for both the analyte and the IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)MRM Transition
Acetophenone (Analyte)120105120 → 105
Acetophenone (Analyte)12077120 → 77
Acetophenone-d5 (IS)125110125 → 110
Acetophenone-d5 (IS)12582125 → 82

Note: The specific ions and transitions may vary depending on the ionization method and instrument settings.

The analyte concentration is determined by calculating the ratio of the analyte's product ion peak area to the IS's product ion peak area and comparing this ratio to a calibration curve. This ratio-based quantification ensures that any experimental variability affecting both the analyte and the IS is canceled out, leading to highly reliable and reproducible results. scispace.comsemanticscholar.org

Mechanistic and Kinetic Isotope Effect Kie Studies Involving Acetophenone 2 ,3 ,4 ,5 ,6 D5

Elucidation of Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in the phenyl group of acetophenone (B1666503) does not alter the molecule's electronic properties but significantly changes the mass of that position. This mass difference is the basis for its utility in mechanistic studies, allowing for the differentiation between pathways involving the aromatic ring and those confined to the acetyl side chain.

Hydrogen transfer reactions, particularly catalytic transfer hydrogenation, are fundamental processes in organic synthesis for the reduction of ketones to alcohols. In these reactions, a hydrogen donor molecule, such as 2-propanol, transfers hydrogen to the substrate in the presence of a metal catalyst. Acetophenone-d5 is instrumental in tracking the movement of hydrogen atoms.

When Acetophenone-2',3',4',5',6'-d5 is reduced to 1-phenylethanol, the retention of all five deuterium atoms on the phenyl ring is expected and observed. This confirms that the aromatic C-D bonds remain intact throughout the reduction of the carbonyl group. More detailed studies involve using a deuterated hydrogen donor. For instance, in the transfer hydrogenation of acetophenone catalyzed by ruthenium complexes, the specific mechanism of hydrogen delivery can be probed. Such studies reveal whether hydrogen transfer occurs directly from the donor to the substrate or involves intermediate steps with the catalyst researchgate.net. The use of labeled compounds helps to clarify these intricate pathways, which are crucial for designing more efficient and selective catalysts researchgate.net.

In biochemistry, deuterated substrates are used to unravel complex enzymatic mechanisms. Isotope exchange studies, where an enzyme is allowed to reach equilibrium with its substrates before a labeled compound is introduced, can reveal the presence of reaction intermediates and the order of substrate binding and product release squarespace.comnih.gov.

A notable example involves acetophenone carboxylase, an enzyme found in the bacterium Aromatoleum aromaticum, which catalyzes the ATP-dependent carboxylation of acetophenone to benzoylacetate nih.gov. This enzyme is a key component in the anaerobic metabolism of ethylbenzene. Mechanistic studies on this enzyme have utilized deuterated acetophenone to probe the reaction pathway. The observation of isotope exchange activity with deuterated acetophenone is consistent with a mechanism where substrates may be phosphorylated, suggesting the formation of intermediates during the catalytic cycle nih.gov. Such experiments are vital for understanding how enzymes catalyze challenging chemical reactions under biological conditions.

Aromatic ketones like acetophenone are well-known photosensitizers that can induce DNA damage upon exposure to UV radiation nih.gov. The mechanisms of this damage are complex and can involve several competing pathways, including direct interaction with DNA via electron transfer or hydrogen-atom abstraction, or the generation of reactive oxygen species nih.govnih.gov.

The use of Acetophenone-2',3',4',5',6'-d5 is critical for distinguishing between these pathways. If the excited triplet state of acetophenone were to abstract a hydrogen atom from its own phenyl ring as part of a deactivation or reaction pathway, a significant kinetic isotope effect would be expected. However, the primary photochemical processes are understood to be Norrish-type cleavage of the side chain or direct interaction with other molecules nih.gov. Studies on acetophenone derivatives show that the main route to DNA damage involves the generation of carbon-centered radicals from the ketone, which then react with oxygen to form peroxyl radicals. These radicals subsequently oxidize DNA bases, particularly guanine nih.govcore.ac.uk. By using the deuterated analogue, researchers can confirm that hydrogen abstraction from the aromatic ring is not a significant competing pathway, thereby solidifying the proposed radical-mediated mechanism.

The heterogeneous catalytic hydrogenation of acetophenone over metal surfaces (e.g., Palladium, Platinum, Nickel) is a widely studied industrial process conicet.gov.arconicet.gov.ardtu.dknih.gov. The reaction typically proceeds via the formation of 1-phenylethanol, which can be further hydrogenated to ethylbenzene or undergo hydrogenolysis conicet.gov.arresearchgate.net. The nature of the catalyst, support, and solvent all influence the reaction rate and selectivity conicet.gov.arresearchgate.netrsc.org.

Using Acetophenone-2',3',4',5',6'-d5 in these studies provides insight into the behavior of the molecule on the catalyst surface. For instance, it can be used to detect any H/D exchange between the aromatic ring and hydrogen atoms adsorbed on the metal surface or present in the solvent. The absence of such exchange would indicate that the aromatic ring is adsorbed in a way that does not lead to the activation of its C-D bonds, for example, through π-stacking rather than direct C-metal bond formation dtu.dk. This helps to build a more accurate picture of the surface chemistry, which is essential for developing catalysts with higher selectivity towards the desired alcohol product conicet.gov.arresearchgate.net. Iridium-catalyzed H/D exchange reactions with acetophenone have been used to screen for catalytic activity, demonstrating the utility of isotope labeling in this field researchgate.net.

Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kH/kD) wikipedia.org. It is one of the most powerful tools for determining the rate-determining step of a reaction and probing the structure of its transition state princeton.eduunam.mx.

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H vs C-D bonds, primary KIEs are typically large, often in the range of 6-8 at room temperature openochem.org. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step unam.mxlibretexts.org. These effects are generally much smaller than primary KIEs princeton.edu.

In reactions involving Acetophenone-2',3',4',5',6'-d5 where the chemistry occurs at the carbonyl group, the C-D bonds on the phenyl ring are not broken. Therefore, any observed KIE would be a secondary kinetic isotope effect. These effects arise from changes in vibrational frequencies at the labeled position between the ground state and the transition state princeton.edulibretexts.org.

For example, in the reduction of the carbonyl group, the hybridization of the carbonyl carbon changes, which can subtly alter the vibrational environment of the nearby phenyl ring C-D bonds. However, because this effect is remote, the resulting secondary KIE is expected to be small, with kH/kD values close to 1.0.

In contrast, studies on the base-catalyzed bromination of acetophenone-d3 (where the methyl group is deuterated) show a large primary KIE, as the rate-determining step is the abstraction of a deuterium atom from the methyl group to form an enolate rsc.org. This highlights the difference in magnitude between primary and secondary effects and demonstrates how different deuterated isomers of acetophenone can be used to probe different parts of a reaction mechanism.

Table 1: Expected and Observed Kinetic Isotope Effects (KIE) in Acetophenone Reactions
ReactantReaction TypeIsotope PositionKIE TypeExpected/Observed kH/kD ValueMechanistic Implication
Acetophenone-2',3',4',5',6'-d5Carbonyl ReductionPhenyl RingSecondary~1.0 - 1.1C-D bonds on the ring are not broken in the rate-determining step; minimal change in vibrational environment at the transition state.
Acetophenone-d3Base-catalyzed Enolization/BrominationMethyl GroupPrimary> 2 (often 4-7)C-D bond cleavage is part of the rate-determining step of the reaction. rsc.orgrsc.org

The study of KIEs, whether primary or secondary, provides quantitative data that is crucial for validating or refuting proposed reaction mechanisms nih.gov. The use of Acetophenone-2',3',4',5',6'-d5 allows chemists to isolate effects related to the aromatic ring, contributing to a comprehensive understanding of the molecule's reactivity.

Correlation of KIE with Activation Energy and Reaction Rates

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, providing insights into the rate-determining step of a chemical transformation. nih.gov The magnitude of the KIE, which is the ratio of the rate constant for the light isotopologue (k L) to that of the heavy isotopologue (k H), is intrinsically linked to the activation energy of the reaction. wikipedia.org Isotopic substitution, particularly of hydrogen with deuterium, leads to a change in the zero-point energy (ZPE) of the molecule, which in turn affects the activation energy and, consequently, the reaction rate.

The following interactive table presents hypothetical data illustrating the relationship between the substituent on the acetophenone, the reaction rate, the activation energy, and the observed KIE.

Substituent (para-)Reaction Rate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Kinetic Isotope Effect (kH/kD)
-NO₂5.0 x 10⁻³601.15
-Cl1.2 x 10⁻⁴751.25
-H3.5 x 10⁻⁵851.35
-CH₃8.0 x 10⁻⁶951.45
-OCH₃2.0 x 10⁻⁷1051.55

Note: This data is illustrative and intended to demonstrate the general trend.

As the table demonstrates, electron-withdrawing groups like -NO₂ increase the reaction rate and decrease the activation energy, leading to a smaller KIE. Conversely, electron-donating groups like -OCH₃ decrease the reaction rate and increase the activation energy, resulting in a larger KIE. This trend underscores the intricate relationship between the electronic properties of the molecule, the energetics of the reaction, and the observed isotope effect.

Theoretical Considerations of Isotope Effects

The theoretical foundation of kinetic isotope effects lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). aip.org The ZPE is the lowest possible energy that a quantum mechanical system may have. For a chemical bond, this energy is dependent on the vibrational frequency of the bond, which in turn is influenced by the masses of the constituent atoms.

A C-H bond has a higher vibrational frequency and thus a higher ZPE than a C-D bond due to the lighter mass of hydrogen compared to deuterium. princeton.edu In the course of a reaction, the bonding environment changes, leading to alterations in the vibrational frequencies and, consequently, the ZPE. The magnitude of the KIE is determined by the difference in the change in ZPE between the ground state and the transition state for the protiated and deuterated molecules. princeton.edu

In the case of Acetophenone-2',3',4',5',6'-d5, the deuteration is on the phenyl ring, which is not directly involved in bond-breaking or bond-forming events in many of its common reactions (e.g., reactions at the acetyl group). This leads to a secondary kinetic isotope effect. Secondary KIEs arise from changes in vibrational frequencies at positions remote from the reaction center. princeton.edu

Theoretical models predict that the magnitude of the secondary KIE in Acetophenone-2',3',4',5',6'-d5 will depend on the nature of the transition state. For instance, if the transition state involves a change in hybridization of the carbon atoms in the phenyl ring, this will alter the C-D bending and stretching frequencies, leading to a measurable KIE.

Another important theoretical consideration is the possibility of quantum tunneling. aip.org In some reactions, particularly those involving the transfer of light particles like protons, the particle can "tunnel" through the activation barrier rather than going over it. Tunneling is more probable for lighter isotopes, so a significantly larger than expected KIE can be an indication of this quantum mechanical phenomenon. While less likely to be a dominant factor for the secondary isotope effect in Acetophenone-2',3',4',5',6'-d5, its potential contribution should be considered in detailed theoretical analyses.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Vibrational Properties and Conformations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, including Acetophenone-2',3',4',5',6'-d5. researchgate.net DFT calculations can provide valuable insights into the vibrational frequencies and stable conformations of the molecule, which are crucial for understanding its reactivity and interpreting experimental spectroscopic data.

By solving the Kohn-Sham equations, DFT methods can accurately predict the vibrational modes of a molecule. For Acetophenone-2',3',4',5',6'-d5, these calculations would reveal how the substitution of hydrogen with deuterium on the phenyl ring affects the various stretching and bending frequencies. This information is essential for calculating the ZPE of the molecule, which is a key parameter in the theoretical prediction of kinetic isotope effects.

Furthermore, DFT can be used to explore the conformational landscape of Acetophenone-2',3',4',5',6'-d5. The orientation of the acetyl group relative to the phenyl ring can influence the molecule's reactivity. DFT calculations can determine the relative energies of different conformers and the energy barriers for rotation around the C-C bond connecting the acetyl group to the ring.

The following table presents hypothetical DFT-calculated vibrational frequencies for the C-H and C-D stretching modes in acetophenone and Acetophenone-2',3',4',5',6'-d5, respectively.

Vibrational ModeAcetophenone (C-H) Frequency (cm⁻¹)Acetophenone-d5 (C-D) Frequency (cm⁻¹)
Aromatic C-H/C-D Stretch 131002300
Aromatic C-H/C-D Stretch 230852290
Aromatic C-H/C-D Stretch 330602275
Aromatic C-H/C-D Stretch 430402260
Aromatic C-H/C-D Stretch 530202245

Note: This data is illustrative and intended to demonstrate the expected trend.

The significant decrease in the vibrational frequencies upon deuteration, as shown in the table, directly impacts the ZPE and is the fundamental reason for the observed kinetic isotope effects. DFT calculations provide a quantitative means to probe these vibrational changes and their consequences. worldscientific.comnus.edu.sg

Quantum Chemical Methods for Predicting Isotope Effects

Quantum chemical methods offer a powerful avenue for the a priori prediction of kinetic isotope effects, providing a theoretical framework to complement and interpret experimental findings. rsc.orgnih.gov By modeling the potential energy surface of a reaction, these methods can be used to calculate the rate constants for both the light and heavy isotopologues and thereby predict the KIE.

For reactions involving Acetophenone-2',3',4',5',6'-d5, quantum chemical calculations can be employed to locate the transition state structure and compute the vibrational frequencies of both the ground state and the transition state. This information allows for the calculation of the ZPE for both the protiated and deuterated species at these critical points along the reaction coordinate.

The predicted KIE can then be calculated using the Bigeleisen equation, which relates the isotope effect to the vibrational frequencies of the reactants and the transition state. Modern computational chemistry software packages have made these calculations more accessible, enabling researchers to gain a deeper understanding of the factors that govern the magnitude of the KIE.

The accuracy of the predicted KIE is highly dependent on the level of theory and the basis set used in the calculations. High-level methods, such as coupled-cluster theory, can provide very accurate results but are computationally expensive. DFT methods often provide a good balance between accuracy and computational cost for many systems.

The ability to predict isotope effects is invaluable for:

Distinguishing between different proposed reaction mechanisms.

Understanding the geometry of the transition state.

Investigating the role of quantum tunneling.

By comparing the computationally predicted KIE with the experimentally measured value for a reaction involving Acetophenone-2',3',4',5',6'-d5, researchers can gain significant confidence in their proposed mechanistic pathway.

Molecular Dynamics Simulations and Energy Landscapes

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing information about conformational changes, solvent effects, and the exploration of the potential energy surface.

For Acetophenone-2',3',4',5',6'-d5, MD simulations can be used to explore its conformational energy landscape. doi.orgplos.org The molecule is not static; the phenyl and acetyl groups can rotate relative to each other. MD simulations can reveal the preferred conformations, the barriers to interconversion, and how these dynamics are influenced by the solvent environment.

By mapping the potential energy as a function of the molecular geometry, an energy landscape can be constructed. nih.gov The minima on this landscape correspond to stable or metastable conformations, while the saddle points represent the transition states between them. For a chemical reaction, the energy landscape provides a comprehensive picture of the reaction pathway.

MD simulations can also be used to study the dynamics of a reaction involving Acetophenone-2',3',4',5',6'-d5. By starting the simulation from the transition state region, one can observe the trajectory of the molecule as it proceeds to products or reverts to reactants. These simulations can provide insights into the timescale of the reaction and the role of solvent molecules in stabilizing the transition state.

The combination of MD simulations with quantum mechanical calculations (QM/MM methods) allows for a more accurate description of the reactive process. In a QM/MM simulation, the reactive part of the system (e.g., the acetyl group and the attacking reagent) is treated with a high level of quantum theory, while the rest of the system (e.g., the deuterated phenyl ring and the solvent) is treated with a more computationally efficient classical force field. This approach provides a powerful tool for studying complex chemical reactions in a realistic environment.

Biological and Biochemical Applications of Acetophenone 2 ,3 ,4 ,5 ,6 D5

Metabolic Pathway Analysis and Flux Studies

Stable isotope-labeled compounds are indispensable for elucidating complex metabolic networks. The use of deuterated molecules like Acetophenone-2',3',4',5',6'-d5 provides a non-radioactive method to track the fate of molecules within biological systems, offering insights into their absorption, distribution, metabolism, and excretion (ADME).

Acetophenone (B1666503) is a naturally occurring secondary metabolite found in various organisms and is involved in multiple biological interactions. encyclopedia.pub For instance, one proposed biosynthetic pathway in the fungus Bjerkandera adusta involves the degradation of β-oxo-phenyl propionic acid (OPPA) to form acetophenone. encyclopedia.pub

By introducing Acetophenone-2',3',4',5',6'-d5 into such a biological system, researchers can trace its metabolic fate with high precision using techniques like mass spectrometry. The mass difference between the deuterated compound and its non-deuterated metabolites allows for unambiguous identification and quantification. This enables the mapping of metabolic transformations, the identification of novel metabolites, and the study of how different organisms process the compound. This tracing is crucial for understanding the compound's role in ecological interactions and its potential biotransformation pathways in various species.

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. In such cases, the corresponding carbon-deuterium bond, being stronger, is broken more slowly.

Studies on the bromination of the related compound acetophenone-d3 in alkaline media have demonstrated measurable isotope effects. rsc.org This principle is a powerful tool for investigating enzyme mechanisms. By using Acetophenone-2',3',4',5',6'-d5 as a substrate or an analogue, researchers can determine if a specific C-H bond on the phenyl ring is involved in the rate-limiting step of an enzymatic reaction, such as hydroxylation by cytochrome P450 enzymes. While not directly related to phosphorylation of the phenyl group, studying the kinetics of enzymes that modify the acetophenone structure provides fundamental insights into their catalytic mechanisms. For example, in kinase-catalyzed phosphorylation, while the reaction occurs on a specific residue of a peptide substrate, isotopically labeled analogues can be used to probe binding interactions and allosteric effects. nih.gov

Pharmacokinetics (PK), the study of a drug's movement through the body (ADME), is a cornerstone of the drug development process. historymedjournal.comresearchgate.net Accurate quantification of a drug candidate in biological samples like plasma or tissue is essential for determining its PK profile. gsconlinepress.comnih.gov

In this context, Acetophenone-2',3',4',5',6'-d5 primarily serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). When a new drug candidate is structurally similar to acetophenone, the deuterated version is added to biological samples at a known concentration. Because it co-elutes with the non-labeled drug and has nearly identical ionization efficiency but a different mass, it allows for precise correction of variations during sample preparation and analysis. This ensures the generation of robust and reliable pharmacokinetic data, which is critical for regulatory submissions and for understanding a drug's behavior in preclinical and clinical trials. historymedjournal.comnih.gov

Studies on Biological Recognition and Sensory Perception

The subtle physical differences imparted by isotopic substitution can be used to test fundamental theories of molecular recognition, most notably in the field of olfaction.

The mechanism by which the olfactory system distinguishes between tens of thousands of odorants is a subject of ongoing debate. cosmeticsbusiness.com The conventional theory is a "lock-and-key" model, where the shape of an odorant molecule determines which olfactory receptor it activates. uiuc.edu An alternative, the vibrational theory of olfaction, posits that olfactory receptors detect the molecular vibrations of an odorant, possibly through a quantum mechanism involving inelastic electron tunneling. uiuc.edunih.gov

Human Studies : Psychophysical tests conducted on human subjects have generally found no discernible difference in the smell of regular acetophenone and its deuterated isotopologues. cosmeticsbusiness.comnih.govrockefeller.edu Panelists were typically unable to distinguish between the two compounds in triangle tests. rockefeller.edu

Insect Studies : In contrast, some studies have suggested that insects, such as the fruit fly (Drosophila melanogaster), may be able to distinguish between acetophenone and its deuterated forms. nih.gov However, some of these findings have been questioned due to the potential for minute impurities in the samples influencing the results. frontiersin.org

This ongoing debate highlights the complexity of olfaction and the utility of isotopologues in probing its underlying mechanisms.

Study Focus Test Subject Isotopologue(s) Key Finding
Psychophysical Test of Vibration TheoryHumanAcetophenone vs. deuterated acetophenoneNo evidence that subjects can distinguish between the two based on smell. cosmeticsbusiness.comrockefeller.edu
Plausibility of Vibrational TheoryHumanAcetophenone isotopologuesClaims that human subjects can distinguish odors of acetophenone isotopologues have been shown to be untrue. nih.gov
Isotopomer DiscriminationDrosophila melanogaster (Fruit Fly)Acetophenone isotopologuesStudies indicate that fruit flies can distinguish between acetophenone isotopologues. nih.govfrontiersin.org

The studies on olfaction are a specific example of the broader investigation into isotope effects in biological recognition. An isotope effect in this context would mean that a biological system, such as a receptor, responds differently to two molecules that differ only in their isotopic composition.

The lack of a consistent, strong isotope effect in human perception of acetophenone suggests that for this particular molecule, the shape is the dominant factor for receptor activation, aligning with the lock-and-key model. rockefeller.edu However, the possibility of isotope effects arising from "perireceptor events" cannot be discounted. nih.gov For instance, enzymes in the nasal mucus can metabolize odorants before they reach the receptors. nih.gov If the deuterated and non-deuterated versions are metabolized at different rates (a kinetic isotope effect), the concentration of the active odorant reaching the receptor could differ, leading to a difference in perceived intensity or character that is not directly related to the receptor's detection mechanism. nih.gov

Applications in Analytical Chemistry of Biological Samples

Acetophenone-2',3',4',5',6'-d5, a deuterated isotopologue of acetophenone, serves as a valuable tool in the quantitative analysis of biological samples. Its application is particularly prominent in techniques such as gas chromatography-mass spectrometry (GC-MS), where it is employed to enhance the precision and accuracy of measurements.

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. The ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the instrument. aptochem.comscispace.com Acetophenone-2',3',4',5',6'-d5 is frequently chosen for this role in the analysis of volatile organic compounds (VOCs) due to its structural similarity to many analytes of interest.

The use of stable isotope-labeled internal standards, such as Acetophenone-d5, is a superior approach in bioanalysis. aptochem.com Because deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar behavior during sample preparation and injection. aptochem.com This allows the internal standard to effectively compensate for variations in extraction recovery, injection volume, and ionization efficiency in the mass spectrometer. aptochem.comclearsynth.com

Research findings have demonstrated the utility of Acetophenone-d5 in the headspace analysis of biological fluids. nih.gov In one study, it was used as an internal standard to quantify various volatile compounds, including 1-hexanol, octanal, and 2-nonanone, in matrices such as water, fetal bovine serum, and a 1% intralipid solution designed to mimic biological fluids. nih.gov By comparing the peak response of the analyte to the known concentration of the internal standard, researchers can accurately determine the concentration of the target compound in the original sample. clearsynth.com This method corrects for potential sample loss or instrumental variability, which is crucial when dealing with complex biological matrices where other compounds can interfere with the analysis. clearsynth.com

The key advantage of using a deuterated standard is its ability to be easily distinguished from the analyte by mass spectrometry due to its higher mass, while behaving almost identically during the analytical process. aptochem.com This ensures a high degree of precision and accuracy in quantitative analysis. clearsynth.com

Headspace analysis is a technique used to analyze volatile compounds by sampling the gas phase in equilibrium with a solid or liquid sample. nih.gov However, the composition of the sample matrix—the other components present in the sample—can significantly influence the concentration of analytes in the headspace. nih.gov This phenomenon is known as the "matrix effect."

In biological samples, components like proteins and lipids can bind to volatile analytes, reducing their volatility and thus their concentration in the headspace. nih.gov Studies have shown that the headspace concentration of certain volatile aldehydes is significantly lower in serum compared to water. nih.gov This is attributed to interactions with matrix proteins. When these proteins are denatured, the headspace response of the aldehydes increases, confirming the role of proteins in reducing the headspace concentration. nih.gov

Acetophenone-d5 is used to normalize the peak responses and mitigate these matrix effects. nih.gov By observing the behavior of the internal standard relative to the analytes across different matrices, analysts can correct for the suppressive effects of the matrix. For example, research showed that while the raw peak responses of volatile compounds varied significantly between water and serum, normalization with Acetophenone-d5 helped to account for these differences. nih.gov

The table below illustrates the effect of different biological media on the headspace concentration of octanal, demonstrating the significant impact of the sample matrix.

Sample MatrixNormalized Headspace Response of Octanal (Mean ± SE)Significance Grouping*
Water1.00 ± 0.04a
Serum0.13 ± 0.04b
1% Intralipid0.67 ± 0.04c
nih.gov

Temperature is another critical parameter in headspace analysis, as it affects the equilibrium between the sample and the headspace. nih.govmdpi.com Increasing the incubation and extraction temperature generally drives more volatile compounds into the headspace, increasing the signal intensity. nih.gov However, the optimal temperature can vary depending on the analyte.

Studies have analyzed the relationship between temperature (ranging from 40 to 100 °C) and the headspace concentration of various 8-carbon volatile compounds. nih.gov The effect of the matrix (serum, intralipid, or water) on this temperature relationship was evaluated using analysis of variance (ANOVA). nih.gov The results help in determining the optimal temperature for maximizing sensitivity in headspace analysis for specific compounds in biological matrices. nih.gov

The following table summarizes the statistical probabilities from an ANOVA, showing how the sample matrix affects the relationship between temperature and headspace concentration for different volatile compounds. A lower P-value (<0.05) indicates a significant effect.

Volatile CompoundP-value for Matrix Effect on Quadratic Term (a)P-value for Matrix Effect on Linear Term (b)P-value for Matrix Effect on Intercept (C)
1-Octanol0.36760.12510.0101
Octanal0.00330.00120.0009
2-Octenal&lt;0.0001&lt;0.0001&lt;0.0001
nih.gov

By carefully optimizing temperature and using an appropriate internal standard like Acetophenone-2',3',4',5',6'-d5, analysts can achieve reliable and reproducible quantification of volatile compounds in complex biological samples, overcoming the challenges posed by matrix effects. nih.gov

Advanced Research Perspectives and Future Directions

The unique properties of Acetophenone-2',3',4',5',6'-d5, stemming from the substitution of hydrogen with its heavier isotope deuterium (B1214612), position it as a valuable tool in a variety of advanced scientific research fields. The future of its application is intrinsically linked to ongoing innovations in chemical synthesis, analytical instrumentation, and its deployment in novel areas of study.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Acetophenone-2',3',4',5',6'-d5, and how do reaction conditions influence isotopic purity?

  • The synthesis of deuterated acetophenones typically involves acid- or base-catalyzed exchange reactions using deuterated reagents (e.g., D2O, DCl, or NaOD). For Acetophenone-2',3',4',5',6'-d5, isotopic labeling at the aromatic ring requires precise control of pH (e.g., pH 4–6) to ensure selective deuteration without side reactions . Post-synthesis purification via reduced-pressure distillation or column chromatography is critical to achieving >98% isotopic purity, as noted in its CAS 28077-64-7 specifications .

Q. How can researchers verify the structural integrity and isotopic labeling efficiency of Acetophenone-d5?

  • Mass spectrometry (MS) is essential for confirming molecular weight (125.17 g/mol) and deuterium incorporation . NMR spectroscopy (e.g., 1^1H NMR) reveals the absence of proton signals at the deuterated positions (2',3',4',5',6'), while 13^{13}C NMR confirms the carbonyl group (C=O) at ~208 ppm. X-ray crystallography, using atomic coordinates (e.g., x=1.234 Å, y=0.567 Å), provides 3D structural validation .

Q. What are the primary applications of Acetophenone-d5 in analytical chemistry?

  • This compound serves as an internal standard in LC-MS or GC-MS for quantifying non-deuterated acetophenones in complex matrices (e.g., environmental or biological samples). Its deuterated structure minimizes matrix interference, improving analytical accuracy .

Advanced Research Questions

Q. How do isotopic effects influence the reaction kinetics of Acetophenone-d5 in organocatalytic processes?

  • Deuteration alters bond dissociation energies (C-D vs. C-H), slowing reaction rates in processes like α-alkylation or aldol condensation. For example, kinetic isotope effects (KIEs) of 2–5 are observed in base-catalyzed reactions due to increased activation energy for C-D cleavage. Researchers should adjust catalyst loading or temperature to compensate .

Q. What methodologies resolve contradictions in spectral data when characterizing deuterated acetophenone derivatives?

  • Discrepancies in 19^{19}F NMR or IR spectra (e.g., unexpected peaks) may arise from residual protons or isotopic impurities. High-resolution MS combined with deuterium exchange assays (e.g., back-exchange with H2O) quantifies impurity levels. Computational tools like Gaussian or ORCA simulate spectra to identify anomalies .

Q. How can computational retrosynthesis tools optimize the production of Acetophenone-d5?

  • AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic routes by analyzing reaction databases. For Acetophenone-d5, one-step pathways using deuterated benzene precursors (C6D5COCH3) are prioritized. These tools evaluate feasibility scores (>0.9) and cost-efficiency, reducing trial-and-error experimentation .

Q. What are the challenges in scaling up Acetophenone-d5 synthesis while maintaining isotopic fidelity?

  • Large-scale deuteration risks incomplete labeling due to kinetic limitations. Flow chemistry with continuous deuterium exchange reactors improves homogeneity. Monitoring via inline FTIR or Raman spectroscopy ensures real-time quality control. Post-synthesis, cryogenic distillation separates deuterated isomers .

Methodological Guidance

  • Handling and Storage : Store at 2–8°C in inert atmospheres (Ar/N2) to prevent isotopic exchange with ambient moisture. Use glass-coated vials to avoid adsorption on plastic surfaces .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to flammability (flash point 76°C) and potential respiratory irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.